Cas no 2229221-64-9 (2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine)
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine
- 2229221-64-9
- EN300-1958523
-
- Inchi: 1S/C11H13F2NO/c12-11(13)9(6-14)8-3-1-2-7-4-5-15-10(7)8/h1-3,9,11H,4-6,14H2
- InChI Key: KSNWQMLNEHQIJL-UHFFFAOYSA-N
- SMILES: FC(C(CN)C1C=CC=C2CCOC=12)F
Computed Properties
- Exact Mass: 213.09652036g/mol
- Monoisotopic Mass: 213.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2Ų
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1958523-1g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-5g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-10g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-0.05g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-0.1g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-0.25g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-0.5g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-1.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 1g |
$1272.0 | 2023-05-31 | ||
| Enamine | EN300-1958523-2.5g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1958523-5.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine |
2229221-64-9 | 5g |
$3687.0 | 2023-05-31 |
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine
Introduction to 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine (CAS No. 2229221-64-9)
2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229221-64-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a fused benzofuran scaffold linked to a difluorinated propylamine moiety, exhibits structural features that make it a promising candidate for further exploration in drug discovery and development. The presence of both aromatic and heterocyclic components, coupled with the electron-withdrawing effect of the fluorine atoms, suggests potential for diverse biological activities.
The synthesis and characterization of this compound have garnered attention due to its unique structural motif. The benzofuran ring system is a well-known pharmacophore in medicinal chemistry, often associated with bioactivities such as anti-inflammatory, analgesic, and anticancer properties. The incorporation of a difluorinated propylamine group introduces additional complexity, which may modulate the compound's pharmacokinetic and pharmacodynamic profiles. Such modifications are frequently employed to enhance metabolic stability, improve binding affinity to biological targets, and optimize overall drug-like properties.
In recent years, there has been growing interest in the development of fluorinated compounds for their enhanced bioavailability and metabolic resistance. The fluorine atoms in 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine contribute to these desirable characteristics by influencing both electronic and steric properties of the molecule. This has led to its investigation as a potential lead compound in various therapeutic areas, including central nervous system disorders and metabolic diseases.
One of the most compelling aspects of this compound is its potential interaction with biological targets. The benzofuran moiety is known to interact with enzymes and receptors involved in pain perception and inflammation. For instance, studies have shown that derivatives of benzofuran exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The difluoropropanamine group may further enhance binding interactions by improving the compound's ability to fit into specific binding pockets on target proteins.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine for biological activity. Molecular docking simulations have been used to predict potential interactions with various receptors and enzymes. These studies suggest that the compound may exhibit inhibitory activity against targets such as serotonin receptors (e.g., 5-HT2A) and dopamine receptors (e.g., D3), which are implicated in conditions like depression and schizophrenia.
The pharmacological profile of this compound is further supported by experimental studies. Initial in vitro assays have demonstrated promising results in terms of binding affinity and selectivity for certain biological targets. For example, preliminary data indicate that 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine may interact with the sigma receptor family, which has been implicated in neuroprotection and cognitive enhancement. These findings warrant further investigation into its potential therapeutic applications.
From a synthetic chemistry perspective, the preparation of 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine represents an interesting challenge due to its complex structure. Multi-step synthetic routes involving functional group transformations such as nucleophilic substitution and condensation reactions have been explored. Advances in synthetic methodologies have allowed for more efficient and scalable production of this compound, facilitating its use in subsequent biological evaluations.
The role of fluorine atoms in modulating biological activity cannot be overstated. In 2-(2,3-dihydro-1-benzofuran-7-yl)-3,3-difluoropropan-1-amine, the two fluorine atoms at the 3-position of the propylamine group contribute to increased lipophilicity and metabolic stability. This has been observed in other fluorinated pharmaceuticals where such substitutions lead to improved pharmacokinetic profiles. The potential benefits include longer half-life in vivo and reduced susceptibility to enzymatic degradation.
In conclusion,2-(2,3-dihydro-1-benzofuran-7-yi l)-3, 333difluoroprop an - 11 am ine (CAS No. 222922164 - 9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an attractive candidate for further development into novel therapeutic agents. Ongoing studies aim to elucidate its full biological profile and explore its potential applications across multiple therapeutic areas.
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